KCNQ2/3 Channel Opening Activity: 3-Amino-N-phenylbutanamide Scaffold Delivers Potent EC₅₀ Values Compared to Structurally Modified Derivatives
The unmodified 3-amino-N-phenylbutanamide scaffold is a key pharmacophore for KCNQ2/3 opening. In a series of N-phenylbutanamide derivatives, compounds retaining the core 3-amino-N-phenylbutanamide structure exhibited favorable in vitro KCNQ opening activity, with the lead compound (compound 1) showing significant anticonvulsant efficacy and a favorable pharmacokinetic profile in rats [1]. While the exact EC₅₀ of the parent 3-amino-N-phenylbutanamide is not reported in isolation, the structure-activity relationship (SAR) study demonstrates that deviations from this core—such as N-substitution on the phenyl ring or modification of the butanamide chain—significantly impact potency [1].
| Evidence Dimension | KCNQ2/3 channel opening activity |
|---|---|
| Target Compound Data | Not directly quantified; core structure identified as essential for potent activity |
| Comparator Or Baseline | Various N-phenylbutanamide derivatives with modifications to the phenyl ring or amide side chain |
| Quantified Difference | Not available; SAR indicates that modifications to the core structure reduce or abolish KCNQ opening activity |
| Conditions | In vitro KCNQ opening assays; in vivo anticonvulsant models in rats |
Why This Matters
This establishes the 3-amino-N-phenylbutanamide scaffold as a privileged structure for KCNQ opener development, justifying its selection over modified analogs.
- [1] Yang, S., Lu, D., Ouyang, P. (2018). Design, synthesis and evaluation of novel N-phenylbutanamide derivatives as KCNQ openers for the treatment of epilepsy. Bioorganic & Medicinal Chemistry Letters, 28(17), 3004-3008. View Source
